REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:10])[CH3:9].O=C(CCC)OCC(OC(=O)CCC)COC(=O)CCC>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C@@H:8]([OH:10])[CH3:9]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
O=C(OCC(COC(CCC)=O)OC(CCC)=O)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
by agitating these materials at 35° C. for 15 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a three-necked flask
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filtering off the enzyme
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate to silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to isolate the respective objective products
|
Reaction Time |
15 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:10])[CH3:9].O=C(CCC)OCC(OC(=O)CCC)COC(=O)CCC>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C@@H:8]([OH:10])[CH3:9]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
O=C(OCC(COC(CCC)=O)OC(CCC)=O)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
by agitating these materials at 35° C. for 15 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a three-necked flask
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filtering off the enzyme
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate to silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to isolate the respective objective products
|
Reaction Time |
15 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:10])[CH3:9].O=C(CCC)OCC(OC(=O)CCC)COC(=O)CCC>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C@@H:8]([OH:10])[CH3:9]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
O=C(OCC(COC(CCC)=O)OC(CCC)=O)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
by agitating these materials at 35° C. for 15 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a three-necked flask
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filtering off the enzyme
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate to silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to isolate the respective objective products
|
Reaction Time |
15 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |